N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with a unique structure that opens new doors to scientific exploration. It is a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay and have shown potent PI3K inhibitory activity .
Synthesis Analysis
The synthesis of these compounds involves several steps starting from commercially available substances . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields these N-heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been studied and documented . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yields related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed using various techniques. For instance, one of the compounds, N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide (19d), is a colorless solid with a melting point of 230–232 °C .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A variety of compounds, including those with structures related to N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized using microwave-assisted methods for efficiency and environmental friendliness. These compounds have been tested for antimicrobial activity, showing significant antibacterial and antifungal activities against a range of bacterial strains, highlighting their potential in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Anticancer Potential
Research has also focused on the design, synthesis, and screening of chromeno[4,3-b]pyridine derivatives for anticancer activities, particularly in breast cancer. Computational ADME and Lipinski's analysis, followed by molecular docking and binding energy studies, have suggested that certain compounds exhibit high activity toward breast cancer cell lines. This research suggests a potential pathway for the development of new anticancer agents (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Biological Evaluation for Insecticidal Activities
Compounds incorporating the thiazole moiety have been synthesized and evaluated for insecticidal activities against the cotton leafworm, Spodoptera littoralis. This research provides insights into the development of new insecticidal agents, showcasing the diverse biological activities these compounds can possess (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Chemical Probes for Metal Ion Detection
The development of chemical probes for the detection of metal ions is another area of application. Compounds synthesized from the related structures have been used to detect Cr3+ ions in living cells, demonstrating the utility of these compounds in environmental monitoring and biological research (Mani et al., 2018).
Synthesis of Novel Organic Ligands and Complexes
Novel organic ligands and their complexes with metals such as copper(II), cobalt(II), and nickel(II) have been synthesized for potential applications in material science and catalysis. These complexes have been characterized by crystal structure analysis and electrochemical investigations, opening new avenues for research in coordination chemistry (Myannik et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway . This results in the inhibition of downstream AKT signaling, which plays a crucial role in promoting cell survival and growth .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to potent anti-cancer effects . It has been reported to exhibit extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM .
Future Directions
The future directions for these compounds involve further exploration of their potential applications. They have shown potent PI3K inhibitory activity, which suggests potential applications in medical and pharmaceutical research . Further studies are needed to fully understand their potential and to develop them into effective therapeutic agents.
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c1-13-11-15(21-26-18-6-4-10-24-22(18)30-21)8-9-17(13)25-20(27)16-12-14-5-2-3-7-19(14)29-23(16)28/h2-12H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTHYNUZDGGDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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